molecular formula C14H18N2O B1666754 AL-37350A CAS No. 362603-40-5

AL-37350A

Cat. No.: B1666754
CAS No.: 362603-40-5
M. Wt: 230.31 g/mol
InChI Key: VVHJUSGIUWQPIT-UHFFFAOYSA-N
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Description

AL-37350A is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL-37350A typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Pyrano Ring Formation: The indole core can be further modified to introduce the tetrahydropyrano ring through cyclization reactions.

    Amine Introduction:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

AL-37350A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the indole or pyrano rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, AL-37350A is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, indole derivatives are known for their activity in various biological systems. This compound may be explored for its potential effects on cellular processes and signaling pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound may find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of AL-37350A would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring indole derivative with similar structural features.

    Serotonin: Another indole derivative known for its role as a neurotransmitter.

    Indole-3-acetic acid: A plant hormone that shares the indole core structure.

Uniqueness

What sets AL-37350A apart is its unique combination of the indole core with the tetrahydropyrano ring and the propan-2-amine group, which may confer distinct chemical and biological properties.

Properties

CAS No.

362603-40-5

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine

InChI

InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3

InChI Key

VVHJUSGIUWQPIT-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C3=C(C=C2)OCCC3)N

SMILES

CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N

Canonical SMILES

CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole
1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole
AL-37350A
AL37350A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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